![molecular formula C11H11ClN4O4S B14514170 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid CAS No. 63592-58-5](/img/structure/B14514170.png)
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid is a compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazoquinoxaline core structure is a fused heterocyclic system that combines an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-3-nitroquinoxaline with ethylamine followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: This compound has a similar imidazo core but with a pyridine ring instead of a quinoxaline ring. It also exhibits diverse biological activities.
Imidazo[4,5-c]pyridine: Another similar compound with a different ring fusion pattern, showing unique biological properties.
Imidazo[1,2-a]pyridine: This compound has an imidazo ring fused with a pyridine ring in a different orientation, leading to different chemical and biological properties.
The uniqueness of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline lies in its specific ring structure and the presence of the chloro and ethyl substituents, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
63592-58-5 |
|---|---|
Molecular Formula |
C11H11ClN4O4S |
Molecular Weight |
330.75 g/mol |
IUPAC Name |
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid |
InChI |
InChI=1S/C11H9ClN4.H2O4S/c1-2-9-15-10-11(16-9)14-8-5-6(12)3-4-7(8)13-10;1-5(2,3)4/h3-5H,2H2,1H3,(H,13,14,15,16);(H2,1,2,3,4) |
InChI Key |
MCQVVGUVXZGXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC3=C(C=C(C=C3)Cl)N=C2N1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


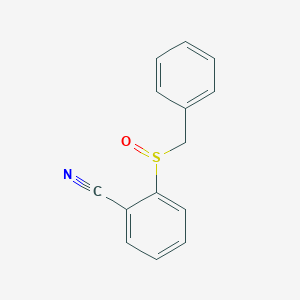
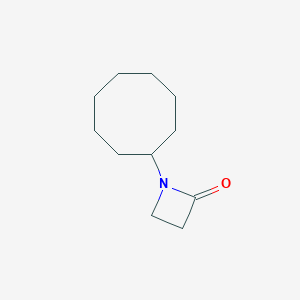
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

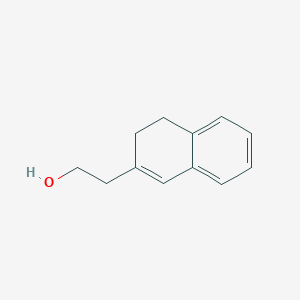


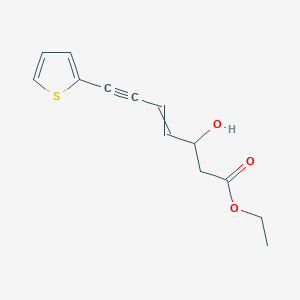
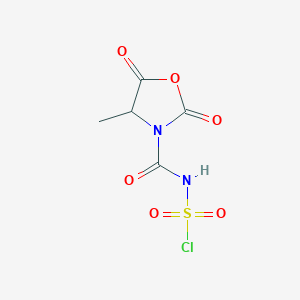
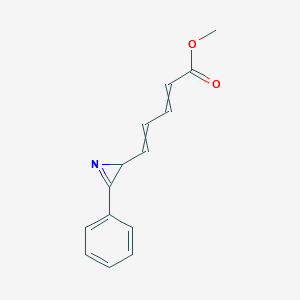
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
